molecular formula C19H21NO2 B2988579 (2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide CAS No. 431066-99-8

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide

Cat. No. B2988579
CAS RN: 431066-99-8
M. Wt: 295.382
InChI Key: KPUAFZCFZWIWPF-NTEUORMPSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide, also known as EEPP, is a synthetic organic compound that belongs to the family of amides. EEPP has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

N⋯π and O⋯π Interactions

Research on similar enaminones has highlighted their unique crystal packing facilitated by rare N⋯π and O⋯π interactions, as well as hydrogen bonding. These findings are crucial in understanding the molecular arrangements and potential applications of such compounds in material science and crystal engineering (Zhang, Wu, & Zhang, 2011).

Radical Cascade Reactions

Enamides, akin to the specified compound, have been studied for their behavior in radical cascade reactions, leading to the formation of complex structures. This research has implications for synthetic chemistry, offering pathways to novel compounds with potential therapeutic applications (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Anticonvulsant Applications

The structure and hydrogen bonding of anticonvulsant enaminones have been explored, providing insights into their potential medical applications. Understanding these molecular characteristics is key to developing new drugs with enhanced efficacy and safety profiles (Kubicki, Bassyouni, & Codding, 2000).

Intramolecular Hydrogen Bonds

Studies have also delved into the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones. These investigations contribute to the broader understanding of molecular stability and reactivity, which are crucial for the development of new materials and pharmaceuticals (Bertolasi, Pretto, Ferretti, Gilli, & Gilli, 2006).

Neighboring Group Participation

Research on polyamine toxins from spiders involving compounds similar to "(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide" has showcased the significance of neighboring group participation in mass spectrometry analyses. This study is relevant for understanding the bioactive compounds' structural characteristics and mechanisms of action (Bigler & Hesse, 1995).

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-15-5-10-17(11-6-15)20-19(21)14-9-16-7-12-18(13-8-16)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUAFZCFZWIWPF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide

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